Lipophilicity Advantage: 4-Cyclohexyl-2-fluoroaniline vs. 2-Fluoroaniline and 4-Cyclohexylaniline
4-Cyclohexyl-2-fluoroaniline exhibits a computed LogP (XLogP3-AA) of 3.9 [1] and a measured/calculated LogP of 4.04 , representing an increase of approximately 2.8 log units over the parent compound 2-fluoroaniline, which has a measured LogP of approximately 1.1 [2]. Compared to 4-cyclohexylaniline, which lacks the ortho-fluorine and has an estimated LogP of approximately 3.5, the target compound gains an additional approximately 0.4–0.5 log units of lipophilicity attributable to the fluorine substituent. This difference corresponds to a theoretical approximately 600-fold increase in octanol–water partition coefficient relative to 2-fluoroaniline.
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.9 (XLogP3-AA) to 4.04 (ALogP) |
| Comparator Or Baseline | 2-Fluoroaniline (CAS 348-54-9): LogP ≈ 1.1; 4-Cyclohexylaniline (CAS 6373-50-8): LogP ≈ 3.5 |
| Quantified Difference | ΔLogP ≈ +2.8 vs. 2-fluoroaniline; ΔLogP ≈ +0.4–0.5 vs. 4-cyclohexylaniline |
| Conditions | Computed values: XLogP3-AA (PubChem) and ALogP (ChemSrc); comparator values from PubChem predicted/experimental data |
Why This Matters
A LogP increase of this magnitude translates to substantially higher passive membrane permeability, making 4-cyclohexyl-2-fluoroaniline a more suitable fragment or intermediate for CNS-targeted drug discovery programs where blood–brain barrier penetration is required.
- [1] PubChem Compound Summary CID 71377959, 4-Cyclohexyl-2-fluoroaniline, XLogP3-AA = 3.9. https://pubchem.ncbi.nlm.nih.gov/compound/71377959#section=Chemical-and-Physical-Properties (accessed 2026-05-13). View Source
- [2] PubChem Compound Summary CID 66575, 2-Fluoroaniline, XLogP3 = 1.1. https://pubchem.ncbi.nlm.nih.gov/compound/66575#section=Chemical-and-Physical-Properties (accessed 2026-05-13). View Source
